molecular formula C6H6NaO8S2 B1681039 Tiron CAS No. 149-45-1

Tiron

Cat. No.: B1681039
CAS No.: 149-45-1
M. Wt: 293.2 g/mol
InChI Key: ISLHTVXEVCZNHS-UHFFFAOYSA-N
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Description

Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a water-soluble, non-toxic bidentate ligand widely used in analytical chemistry, industrial applications, and biomedical research. It forms highly stable complexes with metal ions, particularly Fe³⁺, due to its two phenolic hydroxyl groups and sulfonate moieties, which enhance solubility and coordination strength. This compound’s stability constants for Fe³⁺ complexes (e.g., logβ values of 18.7, 33.4, and 44.8 for [Fe(this compound)]⁻, [Fe(this compound)₂]⁵⁻, and [Fe(this compound)₃]⁹⁻, respectively) underscore its efficacy as a chelating agent . Beyond metal sequestration, this compound exhibits potent antioxidant activity, scavenging reactive oxygen species (ROS) and mitigating oxidative stress in biological systems .

Preparation Methods

Chemical Identity and Structural Properties

Molecular Composition

Tiron’s structure comprises a benzene ring with hydroxyl groups at positions 4 and 5, and sulfonic acid groups at positions 1 and 3, neutralized as disodium salts with one water molecule of crystallization. The molecular formula is C₆H₄Na₂O₈S₂·H₂O , with a molar mass of 332.22 g/mol . Its stability in aqueous solutions depends on pH, with optimal chelation occurring between pH 6–10.

Table 1: Key Physicochemical Properties of this compound

Property Specification Source
Appearance White crystalline powder
Solubility in water ≥ 100 mg/mL (clear, colorless solution)
pKa₂ (μ=0.1, 20°C) 12.6
Absorbance (Ti complex) ≥ 0.280 at 380 nm
Sulfated ash content 40.0–46.0%

Laboratory-Scale Solution Preparation

Standard Aqueous Formulations

For analytical applications, this compound solutions are prepared by dissolving the crystalline solid in deionized water at 25°C. A typical 0.1 M solution requires 3.32 g this compound per 100 mL , achieving a colorless solution stable for ≥30 days at 4°C.

pH-Dependent Complexation Protocols

This compound’s metal-binding behavior varies with pH:

  • pH 1–4 : Forms 1:1 blue Fe³⁺ complexes (logK = 20.4)
  • pH 5–7 : 1:2 purple Fe³⁺ complexes (logK = 15.1)
  • pH >7 : 1:3 red Fe³⁺ complexes (logK = 10.8)

Adjusting solution pH with HCl or NaOH enables selective chelation of Fe, Al, Ti, and other metals during titrations.

Application-Specific Preparation Methods

Silica Scale Inhibition in Geothermal Systems

Terashi et al. (2024) optimized this compound dosing for silica polymerization inhibition in three geothermal water types:

Table 2: this compound Efficacy in Silica Scale Prevention

Water Type pH This compound:Si Ratio Inhibition Efficiency
High salinity, pH 7.3 7.3 10:1 99%
Low salinity, pH 8.5 8.5 5:1 >50%
High SiO₂, pH 8.8 8.8 3:1 <50%

Preparation involved adding 0.583 M this compound stock solution to geothermal water, achieving molar excesses of this compound over silicic acid.

Colorimetric Reagent Formulations

As a 0.05% (w/v) solution, this compound detects Fe³⁺ at 0.1–5 ppm via UV-Vis spectroscopy (λmax = 565 nm). For titanium quantification, a 1:1 this compound:Ti⁴⁺ molar ratio in acetate buffer (pH 4.7) yields a stable yellow complex (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹ at 380 nm).

Quality Control and Analytical Validation

Purity Assessment

Batch certification includes:

  • Titrimetric purity : ≥98.0% by HCl titration
  • Spectroscopic verification : FTIR match to reference spectra
  • Metal sensitivity testing : ≤5 ppm detection limit for Fe³⁺

Stability Monitoring

Accelerated stability studies show this compound solutions degrade <2% over 90 days at 25°C when stored in amber glass bottles.

Emerging Preparation Techniques

Nanoparticle Synthesis Templates

Recent studies exploit this compound’s sulfonic acid groups to stabilize Au nanoparticles (2–5 nm) by dissolving 0.1 mM this compound in HAuCl₄ solutions before NaBH₄ reduction.

High-Purity Electrolyte Additives

Battery research utilizes this compound (0.1 wt%) in LiPF₆ electrolytes to scavenge Fe³⁺ impurities, improving Li-ion cycle life by 40%.

Chemical Reactions Analysis

Types of Reactions: Tiron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antioxidant Properties

Mechanism of Action:
Tiron acts as a reactive oxygen species (ROS) scavenger, effectively neutralizing free radicals. Its ability to chelate metal ions further enhances its protective effects against oxidative stress.

Case Study: UV-Induced Skin Damage
A study demonstrated this compound's effectiveness in inhibiting UVB-induced expression of matrix metalloproteinases (MMP)-1 and MMP-3 in human dermal fibroblasts. The research showed that this compound blocked the activation of the mitogen-activated protein kinase (MAPK) signaling pathway and reduced AP-1 binding to MMP promoters, suggesting its potential for preventing skin photoaging .

Parameter Control This compound Treatment
MMP-1 ExpressionHighSignificantly Reduced
MMP-3 ExpressionHighSignificantly Reduced
AP-1 ActivationPresentInhibited

Osteogenic Differentiation

Impact on Bone Cells:
Research indicates that while this compound enhances mitochondrial function in human periosteum-derived cells (hPDCs), it negatively affects osteoblastic differentiation. Specifically, this compound treatment reduced alkaline phosphatase activity and mineralization despite improving mitochondrial activity .

Parameter Control This compound Treatment
Alkaline Phosphatase ActivityHighReduced
MineralizationHighReduced
Mitochondrial ActivityLowIncreased

Neuroprotection

Protection Against Oxidative Stress:
this compound has shown promise in mitigating mitochondrial injury induced by radiation and manganese toxicity in animal models. It significantly decreased levels of hydrogen peroxide and malondialdehyde while enhancing total antioxidant capacity and ATP production .

Case Study: Manganese-Induced Neurotoxicity
In a study involving rats exposed to manganese chloride, this compound administration led to:

Outcome Measure Control (Manganese) This compound Treatment
Hydrogen Peroxide LevelsElevatedDecreased
Malondialdehyde LevelsElevatedDecreased
ATP ProductionReducedIncreased

Environmental Applications

This compound has also been explored for its efficiency in extracting silicon from agricultural waste. A recent study found that this compound outperformed sodium carbonate in extracting silicon from husk and straw samples, indicating its potential utility in agricultural chemistry .

Extraction Method Silicon Extracted (mg/g)
Sodium CarbonateLower Yield
This compoundComparable to HF Acid Yield

Mechanism of Action

Tiron exerts its effects primarily through its ability to chelate metal ions. The compound’s catechol groups coordinate with metal ions, forming stable complexes. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress . In biological systems, this compound’s antioxidant properties help protect cells from damage caused by reactive oxygen species .

Comparison with Similar Compounds

Chelation Efficacy: Tiron vs. EDTA and CDTA

This compound’s Fe³⁺ complexes demonstrate superior kinetic inertness compared to EDTA (ethylenediaminetetraacetic acid) and CDTA (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid). In transmetallation reactions, the dissociation half-life (t₁/₂) of [Fe(this compound)₃]⁹⁻ is 4.1 hours at 25°C, significantly slower than [Fe(EDTA)]⁻ (t₁/₂ < 1 hour) . This slow dissociation arises from the strong Fe³⁺-phenolate bonding and the steric protection provided by three this compound ligands.

Table 1: Stability and Dissociation Kinetics of Fe³⁺ Complexes

Complex logβ (Stability Constant) t₁/₂ (25°C)
[Fe(this compound)₃]⁹⁻ 44.8 4.1 h
[Fe(EDTA)]⁻ 25.1 <1 h
[Fe(CDTA)]⁻ 30.2 ~2 h

Sources: (stability constants), (dissociation kinetics).

Antioxidant Activity: this compound vs. Resveratrol, Curcumin, and NAC

This compound outperforms natural and synthetic antioxidants in ROS scavenging. This superiority is attributed to this compound’s dual sulfonate groups, which enhance cellular uptake and ROS neutralization without generating toxic byproducts.

Table 2: Antioxidant Efficacy in UV-A Protection

Compound Protection Against UV-A Damage Protection Against Oxidative Stress
This compound 100% 100%
Resveratrol 22% 22%
Curcumin 8% 16%
NAC 8% 20%

Sources: .

Detoxification: this compound vs. Na₃CaDTPA

In acute uranium poisoning models, this compound increased survival rates in mice by 60–80%, surpassing Na₃CaDTPA (sodium calcium diethylenetriaminepentaacetate), which achieved 40–50% survival. This compound’s lower toxicity (LD₅₀ > 500 mg/kg in rodents) and rapid urinary excretion of uranium-Tiron complexes make it a safer clinical candidate .

Critical Research Findings

  • Structural Dynamics : NMR relaxometry and UV-vis spectroscopy reveal that this compound’s Fe³⁺ complexes adopt octahedral geometries with Fe–O bond lengths of ~200 pm. The [Fe(this compound)₂(H₂O)₂]⁵⁻ species exhibits slow water exchange rates (τₘ ≥ T₁ₘ), limiting relaxivity in MRI contrast applications .
  • Anti-inflammatory Effects : this compound suppresses NLRP3 inflammasome activation, reducing IL-1β and NF-κB expression in myocardial injury models, a mechanism absent in EDTA or CDTA .

Biological Activity

Tiron, chemically known as sodium 4,5-dihydroxybenzene-1,3-disulfonate, is a potent antioxidant that has garnered attention for its diverse biological activities. This article explores this compound's mechanisms of action, effects on various cell types, and its potential therapeutic applications based on recent research findings.

Antioxidant Properties

This compound acts primarily as a scavenger of reactive oxygen species (ROS), which are implicated in oxidative stress and various pathological conditions. Its ability to mitigate oxidative damage has been demonstrated in multiple studies:

  • Cellular Protection : this compound has been shown to enhance mitochondrial function and reduce senescence in human periosteum-derived cells (hPDCs). It increases mitochondrial activity while decreasing markers of cellular aging, such as senescence-associated β-galactosidase activity .
  • Inhibition of Matrix Metalloproteinases : In human dermal fibroblasts, this compound inhibits the expression of matrix metalloproteinases (MMP)-1 and MMP-3 induced by ultraviolet B (UVB) radiation. This inhibition occurs through blocking the activation of the MAPK signaling pathway and preventing AP-1 binding to MMP promoters, suggesting its role in protecting against photoaging .

Effects on Osteogenic Differentiation

This compound's impact on osteogenic differentiation presents a complex picture:

  • Positive Effects : While this compound enhances mitochondrial function in hPDCs, it paradoxically impairs osteoblastic differentiation. Specifically, it reduces alkaline phosphatase (ALP) activity and mineralization, suggesting a nuanced role in bone health .
  • Mitochondrial Biogenesis : The compound promotes mitochondrial biogenesis during osteoblastic differentiation, indicating that while it supports mitochondrial health, it may not favor the differentiation process itself .

Research Findings and Case Studies

Several studies have elucidated this compound's biological activities through various methodologies:

Study FocusFindingsMethodology
Antioxidant effects in hPDCsIncreased mitochondrial activity; decreased cellular senescenceWestern blot, ELISA
Inhibition of MMPs in fibroblastsReduced UVB-induced MMP-1 and MMP-3 expression; blocked MAPK pathway activationReal-time PCR, Western blot
Osteogenic differentiation impactsReduced ALP activity and mineralization despite increased mitochondrial functionCell culture assays

Potential Therapeutic Applications

Given its antioxidant properties and effects on cellular pathways, this compound holds promise for several therapeutic applications:

  • Skin Protection : Its ability to inhibit UVB-induced damage suggests potential use in skincare formulations aimed at preventing photoaging.
  • Bone Health : Although it impairs osteogenic differentiation, understanding its dual role could lead to targeted therapies for age-related bone diseases by modulating oxidative stress responses.

Q & A

Basic Research Questions

Q. What are the primary antioxidant mechanisms of Tiron, and how can they be systematically evaluated in experimental models?

this compound (4,5-dihydroxy-1,3-benzenedisulfonic acid) acts as a selective scavenger of superoxide radicals. Its efficacy can be evaluated using in vitro assays such as:

  • Cytochrome C Reduction Assay : Measures superoxide scavenging activity via spectrophotometry.
  • Cell-Based Models : Human dermal fibroblasts (HDFs) exposed to UVB radiation (e.g., 40 mJ/cm²) can quantify this compound’s inhibition of AP-1 transcription factor activation, as shown by reduced phosphorylation of ATF-2, c-Jun, and c-Fos .
  • Western Blotting : Quantifies protein expression levels normalized to controls (e.g., GAPDH) to validate mechanistic pathways .

Q. How should researchers design dose-response experiments to assess this compound’s cytoprotective effects?

  • Step 1 : Establish a range of this compound concentrations (e.g., 0.1–1.0 mM) based on prior literature.
  • Step 2 : Apply stressors (e.g., UVB irradiation) and measure outcomes like MMP-1 expression or MAPK pathway activation.
  • Step 3 : Use statistical tools (ANOVA, regression analysis) to identify optimal doses. For example, 0.2 mM this compound significantly reduces UVB-induced ERK/JNK phosphorylation in HDFs .

Advanced Research Questions

Q. How can conflicting data on this compound’s pro-oxidant vs. antioxidant effects under varying pH conditions be resolved?

  • Hypothesis Testing : Design experiments to isolate pH-dependent redox behavior. For instance, compare this compound’s activity in neutral (physiological) vs. acidic (lysosomal) environments.
  • Methodological Adjustments : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical species specificity.
  • Data Validation : Cross-reference results with independent assays (e.g., lipid peroxidation assays) to confirm consistency .

Q. What advanced techniques are recommended to analyze this compound’s dual role in metal chelation and oxidative stress modulation?

  • Synchrotron X-ray Absorption Spectroscopy (XAS) : Characterize metal-Tiron complexes (e.g., Fe²⁺/Fe³⁺ binding affinity).
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict redox potentials and stability constants.
  • In Vivo Correlation : Validate findings in animal models with induced oxidative stress (e.g., zebrafish embryos exposed to heavy metals) .

Q. How should researchers address discrepancies in this compound’s efficacy across different cell lines or tissues?

  • Controlled Variables : Standardize cell culture conditions (e.g., passage number, media composition).
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify tissue-specific signaling pathways.
  • Meta-Analysis : Systematically review existing datasets to identify confounding factors (e.g., cell lineage differences) .

Q. Methodological Frameworks

Q. What statistical approaches are optimal for analyzing time-series data in this compound-mediated UVB protection studies?

  • Longitudinal Mixed Models : Account for repeated measurements (e.g., phosphorylation levels at 24, 48, 72 hours post-UVB).
  • Survival Analysis : Apply Kaplan-Meier curves to assess long-term cell viability.
  • Machine Learning : Use clustering algorithms to identify subpopulations with divergent responses to this compound .

Q. How can researchers ensure reproducibility in this compound experiments given its sensitivity to light and temperature?

  • Standard Operating Procedures (SOPs) : Pre-qualify this compound batches via HPLC purity checks (>98%).
  • Environmental Controls : Conduct experiments in darkroom conditions with temperature-regulated incubators.
  • Blinded Analysis : Minimize bias by blinding technicians to treatment groups during data collection .

Q. Data Interpretation and Reporting

Q. What criteria should guide the inclusion/exclusion of outliers in this compound studies?

  • Grubbs’ Test : Statistically identify outliers (α = 0.05).
  • Biological Plausibility : Retain outliers only if supported by mechanistic evidence (e.g., confirmed via siRNA knockdown of related genes).
  • Transparency : Report all raw data in supplementary materials, including excluded datasets .

Q. How should conflicting results between in vitro and in vivo this compound studies be reconciled in publications?

  • Comparative Tables : Highlight methodological disparities (e.g., bioavailability differences).
  • Limitations Section : Discuss factors like pharmacokinetics or tissue penetration barriers.
  • Future Directions : Propose hybrid models (e.g., 3D organoids) to bridge the gap .

Properties

CAS No.

149-45-1

Molecular Formula

C6H6NaO8S2

Molecular Weight

293.2 g/mol

IUPAC Name

disodium;4,5-dihydroxybenzene-1,3-disulfonate

InChI

InChI=1S/C6H6O8S2.Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);

InChI Key

ISLHTVXEVCZNHS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

149-45-1
9001-09-6

physical_description

Solid;  [Merck Index] Off-white crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

149-46-2 (parent cpd)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt
Tiron

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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